Methyl 4-chloro-2-((5-(methoxycarbonyl)-2-nitrophenyl)amino)benzoate

Description

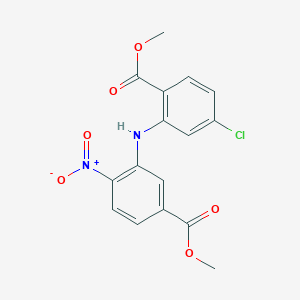

Methyl 4-chloro-2-((5-(methoxycarbonyl)-2-nitrophenyl)amino)benzoate is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique molecular structure, which includes a chloro group, a methoxycarbonyl group, and a nitrophenyl group

Properties

Molecular Formula |

C16H13ClN2O6 |

|---|---|

Molecular Weight |

364.73 g/mol |

IUPAC Name |

methyl 3-(5-chloro-2-methoxycarbonylanilino)-4-nitrobenzoate |

InChI |

InChI=1S/C16H13ClN2O6/c1-24-15(20)9-3-6-14(19(22)23)13(7-9)18-12-8-10(17)4-5-11(12)16(21)25-2/h3-8,18H,1-2H3 |

InChI Key |

HTUFJRYOWPZHEV-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])NC2=C(C=CC(=C2)Cl)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chloro-2-((5-(methoxycarbonyl)-2-nitrophenyl)amino)benzoate typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound followed by esterification and amination reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies such as microwave-assisted synthesis and high-throughput screening can optimize the reaction conditions and improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-2-((5-(methoxycarbonyl)-2-nitrophenyl)amino)benzoate undergoes various types of chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can convert nitro groups to amino groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, providing a pathway for further modification.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Methyl 4-chloro-2-((5-(methoxycarbonyl)-2-nitrophenyl)amino)benzoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.

Industry: The compound is used in the production of specialty chemicals, dyes, and polymers, contributing to advancements in materials science.

Mechanism of Action

The mechanism of action of Methyl 4-chloro-2-((5-(methoxycarbonyl)-2-nitrophenyl)amino)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Methyl 4-chloro-2-((5-(methoxycarbonyl)-2-aminophenyl)amino)benzoate: Similar structure but with an amino group instead of a nitro group.

Methyl 4-chloro-2-((5-(methoxycarbonyl)-2-hydroxyphenyl)amino)benzoate: Similar structure but with a hydroxy group instead of a nitro group.

Uniqueness

Methyl 4-chloro-2-((5-(methoxycarbonyl)-2-nitrophenyl)amino)benzoate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

Methyl 4-chloro-2-((5-(methoxycarbonyl)-2-nitrophenyl)amino)benzoate is a synthetic compound notable for its complex molecular structure, which includes various functional groups such as chloro, nitro, and methoxycarbonyl. This article reviews the biological activities of this compound, focusing on its antimicrobial and anti-inflammatory properties, as well as its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H15ClN2O5, with a molecular weight of approximately 348.76 g/mol. The presence of electron-withdrawing groups (nitro and chloro) alongside an electron-donating group (methoxycarbonyl) influences its chemical reactivity and biological activity.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial activity . Compounds with similar structural characteristics have been documented to possess efficacy against various pathogens. For example, derivatives of vanillic acid have shown antibacterial properties, suggesting that this compound may also target microbial resistance mechanisms effectively.

Table 1: Antimicrobial Efficacy Against Various Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | < 8 μg/mL | |

| Staphylococcus aureus | < 0.25 μg/mL | |

| Acinetobacter baumannii | 1–4 μg/mL |

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects . The structural components suggest interactions with enzymes involved in inflammation pathways. Research indicates that similar compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models.

The biological activity of this compound is likely mediated through its interactions with specific biological targets:

- Enzyme Inhibition: The compound may inhibit enzymes associated with inflammatory responses or microbial resistance.

- Cell Signaling Modulation: It could modulate signaling pathways that regulate immune responses, potentially reducing inflammation and enhancing antimicrobial activity.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

- Study on Antibacterial Properties: A study focusing on structural analogs found significant antibacterial activity against both Gram-positive and Gram-negative bacteria, supporting the hypothesis that this compound may exhibit similar effects .

- Research on Anti-inflammatory Effects: Another study indicated that compounds with nitro and chloro substituents could effectively reduce inflammation in animal models, suggesting potential therapeutic applications for this compound in treating inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.